A Technical Guide to Methyl 6-bromoquinoline-8-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery
A Technical Guide to Methyl 6-bromoquinoline-8-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of methyl 6-bromoquinoline-8-carboxylate, a heterocyclic building block of increasing importance in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic placement of a bromine atom and a methyl ester group on this scaffold provides two distinct and versatile chemical handles for synthetic elaboration. This guide will detail the compound's core properties, plausible synthetic routes, key reactive characteristics, and its potential as a foundational intermediate in the development of novel therapeutics.
Core Physicochemical and Spectroscopic Profile
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.
Identifier and Property Summary
The fundamental properties of methyl 6-bromoquinoline-8-carboxylate are summarized below. These data are essential for experimental design, characterization, and safety considerations.
| Property | Value | Source |
| CAS Number | 1266728-34-0 | [2] |
| Molecular Formula | C₁₁H₈BrNO₂ | [2] |
| Molecular Weight | 266.09 g/mol | [2] |
| Synonyms | 8-Quinolinecarboxylic acid, 6-bromo-, methyl ester | [2] |
| Predicted pKa | 2.38 ± 0.20 | [2] |
| Appearance | Solid (Predicted) | [3] |
Spectroscopic Signature Analysis
Spectroscopic analysis is critical for confirming the identity and purity of methyl 6-bromoquinoline-8-carboxylate after synthesis or prior to its use in further reactions. While specific experimental spectra for this exact isomer are not compiled in public databases, its signature can be reliably predicted based on its structure and data from closely related analogs.[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, typically in the δ 7.5-9.0 ppm range. A sharp singlet for the methyl ester protons (-OCH₃) would appear further upfield, likely around δ 3.9-4.1 ppm. The coupling patterns (doublets, triplets, doublets of doublets) of the aromatic protons are dictated by their positions relative to each other and the nitrogen atom.
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¹³C NMR : The spectrum would display 11 unique carbon signals. The carbonyl carbon of the ester is the most deshielded, appearing around δ 165-170 ppm. Aromatic carbons would resonate between δ 120-150 ppm, and the methyl carbon would be found upfield around δ 52-55 ppm.
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Mass Spectrometry (MS) : Mass spectrometry is definitive for confirming molecular weight. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic isotopic pattern.[5] The molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, one at m/z 266 (for C₁₁H₈⁷⁹BrNO₂) and another at m/z 268 (for C₁₁H₈⁸¹BrNO₂). This M/M+2 pattern is a hallmark signature for a monobrominated compound.
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Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. The spectrum should prominently feature a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester. Bands in the 1500-1600 cm⁻¹ region would be attributable to C=C and C=N stretching within the quinoline ring. Aromatic C-H stretching would appear above 3000 cm⁻¹, while a C-Br stretching band would be observed in the fingerprint region, typically around 500-650 cm⁻¹.
Synthesis and Purification
Strategic Synthesis Pathway
The logical synthetic pathway involves the preparation of 6-bromoquinoline-8-carboxylic acid followed by an acid-catalyzed esterification. The quinoline core itself can be constructed via established methods such as the Skraup or Doebner-von Miller reactions on a suitably substituted aniline precursor.
Caption: Plausible two-stage synthesis of the target molecule.
Reference Experimental Protocol: Fischer Esterification
The following protocol is adapted from a validated synthesis of a structural isomer, methyl 6-bromoquinoline-2-carboxylate, and represents a field-proven method for this class of transformation.[6]
Objective: To convert 6-bromoquinoline-8-carboxylic acid to its corresponding methyl ester.
Materials:
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6-bromoquinoline-8-carboxylic acid[7]
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Methanol (MeOH), anhydrous
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Sulfuric acid (H₂SO₄) or Methanesulfonic acid[6]
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Step-by-Step Methodology:
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Reaction Setup: To a solution of 6-bromoquinoline-8-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents) dropwise at room temperature.
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Causality: Methanol serves as both the solvent and the reactant. The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by methanol.
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-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Neutralization: Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure. Dissolve the residue in DCM or EtOAc. Carefully add saturated NaHCO₃ solution to neutralize the acid catalyst.
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Self-Validation: The addition of bicarbonate will cause effervescence (CO₂ evolution) as it neutralizes the acid. Continue adding until the effervescence ceases, confirming complete neutralization.
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-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl 6-bromoquinoline-8-carboxylate.
Purification and Quality Control
The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel. The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 1.2, ensuring the absence of starting carboxylic acid.
Chemical Reactivity and Strategic Derivatization
Methyl 6-bromoquinoline-8-carboxylate is a valuable synthetic intermediate precisely because its two functional groups offer orthogonal reactivity, allowing for selective and strategic molecular elaboration.
Reactions at the C6-Position: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C6 position is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for building molecular diversity.
Caption: Key cross-coupling reactions at the C6-bromo position.
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Significance: These reactions enable the rapid synthesis of large libraries of analogs where the C6 position is varied with different aryl, heteroaryl, or amino groups. This systematic modification is crucial for probing structure-activity relationships (SAR) and optimizing properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion). The presence of bromine at C6 is often linked to enhanced biological activity in quinoline-based compounds.[8]
Transformations of the C8-Ester Group
The methyl ester at the C8 position provides a second site for chemical modification, typically involving nucleophilic acyl substitution or reduction.
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Hydrolysis: Treatment with aqueous base (e.g., LiOH, NaOH) followed by acidic work-up readily converts the ester back to the carboxylic acid. This is often done to improve solubility or to introduce a key hydrogen bond donor/acceptor group for target interaction.
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Amidation: The ester can be converted directly to a wide range of amides by heating with a primary or secondary amine, sometimes requiring a catalyst. This transformation is fundamental for modulating polarity and metabolic stability.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol (6-bromo-8-(hydroxymethyl)quinoline). This introduces a new functional group and changes the local geometry.
Applications in Drug Discovery and Medicinal Chemistry
The true value of methyl 6-bromoquinoline-8-carboxylate lies in its potential as a starting material for novel therapeutics. The quinoline core is present in a wide array of drugs with diverse pharmacological activities.[1][9]
Potential Therapeutic Targets
Based on the known activities of structurally related quinoline derivatives, compounds derived from this scaffold are promising candidates for investigation in several key therapeutic areas:
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Oncology: Many quinoline-based molecules function as kinase inhibitors or topoisomerase inhibitors.[8] The planar quinoline ring is well-suited for intercalation into DNA or binding within the ATP-binding pocket of kinases.[8]
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Infectious Diseases: The quinoline scaffold is famous for its role in antimalarial drugs (e.g., chloroquine) and has shown promise in the development of new antibacterial and antiviral agents.[1]
Logic for Structure-Activity Relationship (SAR) Exploration
This building block is ideally suited for a systematic SAR campaign. A medicinal chemist can use the orthogonal reactivity to explore chemical space efficiently.
Caption: Systematic SAR exploration from the core scaffold.
By first creating a library of diverse C6-substituted analogs and then, for the most active hits, modifying the C8-ester to fine-tune physicochemical properties (solubility, polarity, metabolic stability), researchers can efficiently navigate the path toward a lead compound.
Conclusion
Methyl 6-bromoquinoline-8-carboxylate is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its well-defined structure, characterized by predictable spectroscopic signatures, can be synthesized through reliable, field-proven methods. The compound's true power lies in its dual reactive centers, which provide chemists with the flexibility to generate vast libraries of novel compounds. For researchers in drug discovery, this molecule represents a promising and highly efficient starting point for developing next-generation therapeutics targeting a range of diseases from cancer to microbial infections.
References
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PubChem. (n.d.). 8-Bromo-6-methylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-8-methylquinoline. Retrieved from [Link]
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PubChem. (n.d.). Methyl quinoline-6-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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ResearchGate. (2017). 6-Bromoquinoline-8-carbonitrile. Retrieved from [Link]
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PubChem. (n.d.). methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate. Retrieved from [Link]
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